molecular formula C23H28N4O8 B14079198 Biphenomycin A

Biphenomycin A

Cat. No.: B14079198
M. Wt: 488.5 g/mol
InChI Key: WLDNIJQYEWSPFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biphenomycin A is a highly potent antibiotic that is particularly effective against Gram-positive, β-lactam-resistant bacteria. It was initially isolated from the culture filtrates of the bacterium Streptomyces griseorubiginosus No. 43708 . This compound has garnered significant attention due to its unique structure and potent antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenomycin A involves a series of complex chemical reactions. One of the key steps in its synthesis is the formation of a macrolactam ring, which is achieved through a Suzuki coupling reaction of a free carboxylic acid . The synthetic route typically involves multiple steps, including protection and deprotection of functional groups, and careful control of reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound can be enhanced by using mixed cultures. For instance, the production of this compound by Streptomyces griseorubiginosus 43708 is stimulated when co-cultured with Pseudomonas maltophilia 1928 . This mixed culture approach leverages the enzyme activity of the partner strain to increase the yield of this compound.

Chemical Reactions Analysis

Types of Reactions

Biphenomycin A undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antibacterial properties or to study its mechanism of action.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound. These derivatives are often studied for their enhanced or altered biological activities.

Scientific Research Applications

Biphenomycin A has a wide range of scientific research applications:

Mechanism of Action

Biphenomycin A exerts its antibacterial effects by targeting specific molecular pathways in bacteria. It inhibits the synthesis of bacterial cell walls, leading to cell lysis and death. The compound binds to bacterial enzymes involved in cell wall synthesis, thereby disrupting their function and preventing the bacteria from maintaining their structural integrity .

Properties

Molecular Formula

C23H28N4O8

Molecular Weight

488.5 g/mol

IUPAC Name

14-amino-11-(3-amino-2-hydroxypropyl)-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid

InChI

InChI=1S/C23H28N4O8/c24-9-13(28)8-16-22(33)27-19(23(34)35)20(31)14-6-11(2-4-18(14)30)10-1-3-17(29)12(5-10)7-15(25)21(32)26-16/h1-6,13,15-16,19-20,28-31H,7-9,24-25H2,(H,26,32)(H,27,33)(H,34,35)

InChI Key

WLDNIJQYEWSPFC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CN)O)N

Origin of Product

United States

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